Thyropropic acid

Description

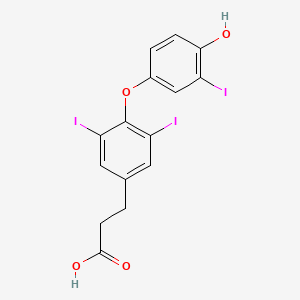

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRORTNGXAKZJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198998 | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-26-3 | |

| Record name | Triprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyropropic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYROPROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Thyropropic Acid: A Technical Guide for Researchers

An in-depth examination of the molecular interactions, signaling cascades, and experimental validation of thyropropic acid's action as a thyroid hormone receptor agonist.

Introduction

This compound, a term encompassing several analogs of thyroid hormone, has garnered significant interest in the scientific community for its potential therapeutic applications. These molecules, including 3,5-diiodothyropropionic acid (DITPA) and 3,3',5-triiodothyropropionic acid (TRIAC or tiratricol), mimic the physiological effects of endogenous thyroid hormones by interacting with thyroid hormone receptors (TRs). This technical guide delineates the core mechanism of action of this compound, presenting quantitative data on receptor binding and functional activity, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of thyroid hormone signaling and the development of novel thyromimetics.

Data Presentation: Quantitative Analysis of this compound and Analogs

The biological activity of this compound and its analogs is fundamentally determined by their binding affinity for the two major thyroid hormone receptor isoforms, TRα and TRβ. The following tables summarize the quantitative binding and functional data for key thyromimetic compounds.

Table 1: Comparative Binding Affinities (Kd) of Thyroid Hormone Analogs to Human TR Isoforms

| Compound | Receptor Isoform | Binding Affinity (Kd in nM) |

| Triiodothyronine (T3) | TRα1 | 0.23 ± 0.03[1] |

| TRβ1 | 0.21 ± 0.03[1] | |

| Thyroxine (T4) | TRα1 | 1.6 ± 0.2[1] |

| TRβ1 | 1.5 ± 0.2[1] | |

| Tiratricol (TRIAC) | TRα | ~0.3 (comparable to T3) |

| TRβ | Higher than T3 | |

| Sobetirome (GC-1) | TRα1 | 1.0 ± 0.1[1] |

| TRβ1 | 0.13 ± 0.02[1] | |

| Eprotirome (KB2115) | TRα1 | 1.4 ± 0.2[1] |

| TRβ1 | 0.18 ± 0.02[1] |

Lower Kd values indicate higher binding affinity.

Table 2: Functional Activity (EC50) of this compound Analogs

| Compound | Assay | Receptor Isoform | EC50 (nM) |

| Tiratricol (TRIAC) | Reporter Gene Assay | TRα | 1.81[1] |

| TRβ | 4.13[1] | ||

| 3,5-diiodothyropropionic acid (DITPA) | α-MHC mRNA induction in heart cell culture | Not specified | ~500[2][3] |

EC50 (half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

Core Mechanism of Action: Genomic Signaling Pathway

This compound exerts its effects primarily through the genomic signaling pathway, which involves the regulation of gene expression. As an analog of thyroid hormone, it can enter the cell and nucleus to interact with nuclear thyroid hormone receptors (TRs).

Upon binding to this compound, the TR undergoes a conformational change.[4] This ligand-receptor complex then typically forms a heterodimer with the retinoid X receptor (RXR). The TR/RXR heterodimer binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of these genes, either activating or repressing their expression, which in turn leads to a cascade of physiological effects. For instance, in cardiomyocytes, DITPA has been shown to up-regulate the expression of genes encoding contractile proteins and enzymes involved in mitochondrial oxidative phosphorylation.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tiratricol? [synapse.patsnap.com]

- 5. Regulation of gene expression in cardiomyocytes by thyroid hormone and thyroid hormone analogs 3,5-diiodothyropropionic acid and CGS 23425 [N-[3,5-dimethyl-4-(4'-hydroxy-3'-isopropylphenoxy)-phenyl]-oxamic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Activity of Thyropropic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyropropic acid, also known as 3,3',5-triiodothyropropionic acid, is a synthetic analog of the thyroid hormone triiodothyronine (T3). As a thyromimetic compound, it exhibits selective actions that have garnered interest for potential therapeutic applications, particularly in cardiovascular and metabolic disorders. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action through both genomic and non-genomic signaling pathways and includes a summary of experimental methodologies for its synthesis and characterization, based on available literature.

Molecular Structure and Properties

This compound is structurally characterized by a diphenyl ether core, substituted with three iodine atoms and a propionic acid side chain. This structure is crucial for its interaction with thyroid hormone receptors.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁I₃O₄ | [1][2][3] |

| Molecular Weight | 635.96 g/mol | [1][2][3] |

| IUPAC Name | 3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | [2][3] |

| CAS Number | 51-26-3 | [1][2] |

| Melting Point | 200 °C | [1] |

| Boiling Point (est.) | 540.5 °C at 760 mmHg | [4] |

| Density (est.) | 2.367 g/cm³ | [4] |

| SMILES | C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | [2][3] |

| InChI Key | VRORTNGXAKZJML-UHFFFAOYSA-N | [2][3] |

Structural Diagram

The two-dimensional chemical structure of this compound is depicted below.

Mechanism of Action and Signaling Pathways

This compound, as a thyroid hormone analog, exerts its biological effects by interacting with thyroid hormone receptors (TRs), primarily TRα and TRβ.[1] Its mechanism of action can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression. This compound binds to TRs located in the nucleus. These receptors typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.

Non-Genomic Signaling Pathway

This compound also initiates rapid, non-genomic effects that do not directly involve gene transcription. These actions are mediated by the binding of this compound to TRs located in the cytoplasm or at the plasma membrane. This binding can trigger intracellular signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways can, in turn, influence various cellular processes, including cell survival, proliferation, and metabolism.

Experimental Protocols

Synthesis of this compound

General Protocol for Iodination:

-

Starting Material: 3,5-diiodothyropropionic acid.

-

Iodinating Agent: A solution of iodine and an iodide salt (e.g., potassium iodide) in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out in a basic aqueous solution. The iodinating agent is added gradually to the solution of the starting material with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is acidified to precipitate the crude product. The precipitate is then collected by filtration, washed, and purified. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.[1]

Characterization Methods

The structural confirmation and purity assessment of synthesized this compound are crucial. Standard analytical techniques employed for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition of the compound.

-

Melting Point Analysis: The melting point of the purified compound is measured and compared with the literature value as an indicator of purity.

-

Elemental Analysis: The percentage composition of carbon, hydrogen, iodine, and oxygen is determined and compared with the calculated theoretical values.[1]

Conclusion

This compound remains a compound of significant interest due to its selective thyromimetic activities. A thorough understanding of its molecular structure and mechanism of action is fundamental for the design and development of new therapeutic agents targeting the thyroid hormone signaling pathways. This guide provides a foundational overview for researchers and professionals in the field, summarizing the core knowledge and pointing to key methodologies for further investigation. Further research to fully elucidate the specific downstream targets of its signaling pathways and to optimize its synthesis will be invaluable for advancing its potential clinical applications.

References

- 1. Thyroid hormone induces rapid activation of Akt/protein kinase B-mammalian target of rapamycin-p70S6K cascade through phosphatidylinositol 3-kinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase A and B-Raf Mediate Extracellular Signal-Regulated Kinase Activation by Thyrotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,3',5-Triiodo thyropropionic acid | 51-26-3 | FT28503 [biosynth.com]

The Synthesis of Thyropropic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyropropic acid, more formally known as 3,5,3'-triiodothyropropionic acid, is a metabolite of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). While not a primary product of the thyroid gland, its formation through alternative metabolic pathways is of significant interest to researchers studying thyroid hormone action and metabolism. This technical guide provides a detailed overview of the synthesis pathway of this compound and its related acidic metabolites, summarizing available data, and presenting key experimental methodologies. It is important to note that the term "this compound" is often used in the literature to refer to 3,5,3'-triiodothyroacetic acid (Triac), a closely related and more extensively studied metabolite. This guide will address the synthesis of Triac as the primary representative of this class of thyroid hormone derivatives.

Core Synthesis Pathway

The synthesis of this compound (Triac) from its precursor, triiodothyronine (T3), is a two-step enzymatic process involving decarboxylation and subsequent oxidative deamination. This pathway represents an alternative route to the more common deiodination pathway of thyroid hormone metabolism.[1][2]

Step 1: Decarboxylation of Triiodothyronine (T3)

The initial step in the formation of this compound is the decarboxylation of the alanine (B10760859) side chain of T3 to produce 3,5,3'-triiodothyronamine (T3AM).[3] While Aromatic L-amino Acid Decarboxylase (AADC) was initially proposed to catalyze this reaction, further studies have shown that recombinant human AADC does not effectively decarboxylate thyroid hormones in vitro.[4] This suggests the involvement of a yet-to-be-identified, possibly thyroid-hormone-specific, decarboxylase.[4]

Step 2: Oxidative Deamination of 3,5,3'-Triiodothyronamine (T3AM)

The second and final step is the oxidative deamination of T3AM to form 3,5,3'-triiodothyroacetic acid (Triac). This reaction is catalyzed by two main enzymes: Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO).[5][6] Both MAO-A and MAO-B isoforms have been found in human thyroid cells.[7] The conversion of T3AM to Triac has been demonstrated in cell and tissue extracts and can be significantly inhibited by iproniazid, an inhibitor of both MAO and SSAO.[5][6]

Quantitative Data

Quantitative data on the kinetic parameters of the enzymes involved in the this compound synthesis pathway are limited, particularly with respect to the specific substrates T3 and T3AM. The following table summarizes the available relevant data.

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |

| Monoamine Oxidase (MAO) | General (unspecified) | Rat Thyroid | 102 µmol/L | 1.028 nmol/mg protein/min | [3] |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Aminoacetone | Rat Aorta | 100 µM | 1.5 nmol/mg protein/h | [8] |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Methylamine | Rat Aorta | 400 µM | 1.0 nmol/mg protein/h | [8] |

Note: Kinetic data for the specific reactions of T3 decarboxylation and T3AM deamination are not currently available in the reviewed literature. The data presented provide a general indication of the activity of the involved enzyme classes in relevant tissues.

Experimental Protocols

Detailed experimental protocols for the enzymatic synthesis and quantification of this compound are not extensively documented. However, based on the literature, the following methodologies can be adapted.

Measurement of Monoamine Oxidase (MAO) Activity

MAO activity can be measured using a variety of spectrophotometric or fluorometric assays. A general protocol involves the use of a substrate that produces a detectable product upon oxidation by MAO. For the specific measurement of T3AM deamination, a coupled assay could be developed to measure the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.[2][9][10]

Example Protocol Outline (Fluorometric Assay for H2O2 Production):

-

Sample Preparation: Homogenize tissue samples (e.g., thyroid, liver) in an appropriate buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the sample homogenate, a fluorometric probe for H2O2 (e.g., Amplex Red), and horseradish peroxidase.

-

Initiation: Start the reaction by adding the substrate (T3AM).

-

Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Controls: Include appropriate controls, such as samples without the substrate and samples with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

Quantification of this compound by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable method for the sensitive and specific quantification of this compound in biological samples.

Example Protocol Outline:

-

Sample Preparation: Extract this compound from biological samples (e.g., plasma, tissue homogenates) using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Chromatographic Separation: Separate the extracted analytes using a reverse-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a small percentage of formic acid).

-

Mass Spectrometric Detection: Detect and quantify the eluting this compound using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Signaling Pathways and Regulation

The synthesis of this compound is intrinsically linked to the broader regulation of thyroid hormone metabolism. The primary regulatory axis is the Hypothalamic-Pituitary-Thyroid (HPT) axis, where Thyroid-Stimulating Hormone (TSH) from the pituitary gland stimulates the thyroid to produce and release T4 and T3.[11] While TSH has been shown to regulate MAO activity in rat thyroid tissue, the specific regulation of the decarboxylation and oxidative deamination steps leading to this compound is not well understood.[3] Thyroid hormone levels themselves can also influence the activity of metabolic enzymes.[12]

Diagrams

References

- 1. Factors altering thyroid hormone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rat thyroid monoamine oxidase (MAO) is regulated by thyrotrophin: evidence that the main form of the enzyme (MAO-A) is not directly involved in iodide organification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Does the aromatic L-amino acid decarboxylase contribute to thyronamine biosynthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Methylated analogues of triiodothyroalkanoic acids: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Monoamine oxidase activity and triiodothyronine biosynthesis in human cultured thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopioneer.com.tw [biopioneer.com.tw]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Frontiers | Intrathyroidal feedforward and feedback network regulating thyroid hormone synthesis and secretion [frontiersin.org]

- 12. Evidence for existence of thyroid hormone inducible semicarbazide-sensitive amine oxidase (SSAO) in rat heart cytosol - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Thyropropic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thyropropic acid, specifically 3,3',5-triiodothyropropionic acid (TRIAC), and its related analogue 3,5-diiodothyropropionic acid (DITPA), have emerged as significant molecules in the field of thyroid hormone research and therapeutic development. First synthesized in the mid-20th century, these thyromimetic compounds have been investigated for their unique physiological effects, which differ from those of the endogenous thyroid hormones. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and key experimental findings related to this compound. It is designed to serve as a comprehensive resource, presenting detailed experimental protocols, quantitative data in structured tables, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Discovery and Historical Perspective

The journey of this compound began with early explorations into the structure-activity relationships of thyroid hormone analogues. The initial synthesis of 3,3',5-triiodothyropropionic acid (TRIAC) was reported in 1956 by Tomita and Lardy through the iodination of 3,5-diiodothyropropionic acid[1]. This seminal work opened the door to investigating the biological activities of various thyroid hormone metabolites and synthetic analogues.

Early studies focused on the metabolic effects of these compounds. Research in the late 1950s and 1960s began to delineate the physiological disposition and metabolic effects of the acetic and propionic acid analogues of thyroxine and triiodothyronine[2]. These investigations revealed that while these analogues possessed thyromimetic activity, their potency and tissue-specific effects differed from the parent hormones.

A significant advancement in the understanding of this compound's therapeutic potential came with the discovery of its selective action on thyroid hormone receptors (TRs). It was observed that TRIAC exhibits a higher binding affinity for the TRβ isoform compared to the TRα isoform[3]. This isoform selectivity is a key attribute, as TRβ is predominantly expressed in the liver and is associated with metabolic regulation, while TRα is more abundant in the heart and bone, mediating effects on heart rate and bone turnover. This discovery positioned TRIAC as a promising candidate for treating conditions where TRβ activation is desirable with minimal TRα-mediated side effects, such as in resistance to thyroid hormone (RTH) syndrome and certain metabolic disorders.

Clinical investigations into both TRIAC and DITPA have further illuminated their therapeutic potential. TRIAC has been explored for the treatment of RTH and Allan-Herndon-Dudley syndrome[3][4]. DITPA has been the subject of clinical trials for heart failure, where it demonstrated some beneficial hemodynamic effects[5][6].

Quantitative Data

Binding Affinity to Thyroid Hormone Receptors

The interaction of this compound and its analogues with thyroid hormone receptors is a critical determinant of their biological activity. The following table summarizes the binding affinities of TRIAC and DITPA for TRα and TRβ isoforms, in comparison to the endogenous ligand T3.

| Compound | Receptor Isoform | Binding Affinity (Kd/Ki/IC50) | Reference |

| TRIAC | TRβ1 | Higher than T3 | [7][8] |

| TRβ2 | Higher than T3 | [7] | |

| TRα1 | Equivalent to T3 | [7] | |

| DITPA | TRα (human) | Ka = 2.4 x 107 M-1 | [9] |

| TRβ (human) | Ka = 4.06 x 107 M-1 | [9] | |

| T3 | TRβ | Ki = 0.49 nM (human) | [10] |

| TRα | - |

Dose-Response Relationships

The physiological effects of this compound are dose-dependent. The following table presents key dose-response data from various studies.

| Compound | Effect | Model System | Effective Concentration (EC50) / Dose | Reference |

| DITPA | Induction of α-MHC mRNA | Heart cell culture | ~5 x 10-7 M | [9] |

| TRIAC | Suppression of serum TSH | Hypothyroid rats | Dose-dependent decrease at 1, 3, 9, or 30 µ g/100g body weight | [11] |

| TRIAC | Transcriptional regulation (palindromic, inverted palindrome, hTRH reporters) | Transiently transfected cells | Maximal difference from T3 in the 1-10 nM range | [7] |

In Vivo Effects (Clinical and Preclinical)

Studies in animal models and human clinical trials have provided valuable data on the systemic effects of this compound and its analogues.

| Compound | Parameter | Study Population | Dose | Outcome | Reference |

| DITPA | Cardiac Index | Patients with heart failure | 1.875 mg/kg daily for 2 weeks, then 3.75 mg/kg daily for 2 weeks | Increased by 18% | [5][6] |

| Systemic Vascular Resistance | Patients with heart failure | 1.875 mg/kg daily for 2 weeks, then 3.75 mg/kg daily for 2 weeks | Decreased by 11% | [5][6] | |

| Serum Cholesterol | Patients with heart failure | 1.875 mg/kg daily for 2 weeks, then 3.75 mg/kg daily for 2 weeks | Decreased by 20% | [5] | |

| LDL Cholesterol | Patients with heart failure | 1.875 mg/kg daily for 2 weeks, then 3.75 mg/kg daily for 2 weeks | Decreased by 30% | [5] | |

| Body Weight | Patients with heart failure | Escalating dose (90 to 360 mg/d) over 8 weeks | Significant reduction (12.5 lb at 24 weeks) | [12] | |

| TRIAC | Serum TSH | Hypothyroid rats | 3 µ g/100g body weight | Returned to hypothyroid levels at 24h | [11] |

| Serum TSH | Hypothyroid rats | 30 µ g/100g body weight | Remained depressed at 24h | [11] |

Experimental Protocols

Synthesis of 3,3',5-Triiodothyropropionic Acid (TRIAC)

Based on the method described by Tomita and Lardy (1956)[1].

Principle: The synthesis involves the iodination of a di-iodinated precursor, 3,5-diiodothyropropionic acid.

Materials:

-

3,5-diiodothyropropionic acid

-

Iodine monochloride (ICl) or another suitable iodinating agent

-

Appropriate solvent (e.g., acetic acid)

-

Reagents for workup and purification (e.g., sodium thiosulfate (B1220275), organic solvents for extraction, recrystallization solvents)

Procedure:

-

Dissolve 3,5-diiodothyropropionic acid in the chosen solvent.

-

Slowly add the iodinating agent (e.g., a solution of iodine monochloride) to the reaction mixture with stirring. The stoichiometry should be carefully controlled to achieve mono-iodination at the 3' position of the outer phenyl ring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate solution to remove excess iodine.

-

Perform an aqueous workup, typically involving extraction with an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure 3,3',5-triiodothyropropionic acid.

-

Characterize the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Competitive Radioligand Binding Assay for Thyroid Hormone Receptors

Adapted from general protocols for nuclear receptor binding assays[3][10][13][14][15][16].

Objective: To determine the binding affinity (Ki) of a test compound (e.g., TRIAC) for TRα and TRβ.

Materials:

-

Purified recombinant human TRα and TRβ ligand-binding domains (LBDs) or nuclear extracts from cells overexpressing the receptors.

-

Radioligand: [125I]T3.

-

Unlabeled T3 (for standard curve and determination of non-specific binding).

-

Test compound (e.g., TRIAC).

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl2, 10% glycerol, 1 mM DTT).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled T3 and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [125I]T3 (typically near its Kd value).

-

Increasing concentrations of the unlabeled test compound or unlabeled T3 for the standard curve. For total binding wells, add buffer instead of a competitor. For non-specific binding wells, add a saturating concentration of unlabeled T3 (e.g., 1 µM).

-

-

Initiation of Reaction: Add the TRα or TRβ preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-18 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Thyromimetic Activity in a Rat Model

Based on general principles of in vivo pharmacology and specific study designs for thyroid hormone analogues[11][17].

Objective: To evaluate the physiological effects of a thyromimetic compound (e.g., TRIAC or DITPA) in a rodent model, often using hypothyroid animals to amplify the response.

Animals:

-

Male Sprague-Dawley or Wistar rats.

-

Animals are often rendered hypothyroid by surgical thyroidectomy or by treatment with an antithyroid drug like propylthiouracil (B1679721) (PTU) for several weeks prior to the study.

Experimental Groups:

-

Group 1: Euthyroid control (vehicle treatment).

-

Group 2: Hypothyroid control (vehicle treatment).

-

Group 3: Hypothyroid + T3 treatment (positive control).

-

Group 4-6: Hypothyroid + Test compound at low, medium, and high doses.

Procedure:

-

Induction of Hypothyroidism (if applicable): House animals under standard conditions and provide food and water ad libitum. Induce hypothyroidism as per the chosen method. Confirm hypothyroid status by measuring serum TSH and T4 levels.

-

Acclimation and Dosing: Allow animals to acclimate to handling. Administer the test compound, T3, or vehicle daily for a predetermined period (e.g., 7-14 days) via a suitable route (e.g., subcutaneous or intraperitoneal injection, or oral gavage).

-

Monitoring: Monitor animal body weight and food intake daily.

-

Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues for analysis.

-

Blood: Collect trunk blood for the measurement of serum TSH, T4, T3, cholesterol, and triglycerides.

-

Tissues: Harvest organs such as the heart, liver, and pituitary gland. Weigh the organs. A portion of the tissue can be snap-frozen in liquid nitrogen for gene expression analysis (e.g., qPCR for TSH subunits, hepatic deiodinase), and another portion can be fixed in formalin for histological examination.

-

-

Data Analysis:

-

Biochemical analysis: Measure serum hormone and lipid levels using appropriate assay kits (e.g., ELISA, RIA).

-

Gene expression analysis: Extract RNA from tissues, perform reverse transcription to cDNA, and quantify the expression of target genes relative to a housekeeping gene.

-

Statistical analysis: Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

-

Signaling Pathways

This compound and its analogues exert their effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The primary mechanism of action for this compound is through its interaction with nuclear thyroid hormone receptors (TRs).

-

Cellular Entry: TRIAC enters the target cell, although its transport mechanism may differ from that of T3[17].

-

Nuclear Translocation and Receptor Binding: Inside the cell, TRIAC translocates to the nucleus and binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA.

-

Conformational Change and Co-regulator Exchange: In the absence of a ligand, the TR/RXR heterodimer is bound to co-repressor proteins, which inhibit gene transcription. The binding of TRIAC induces a conformational change in the TR, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.

-

Transcriptional Regulation: The TR-co-activator complex then modulates the transcription of target genes, leading to the physiological effects of the compound. TRIAC shows a greater affinity for TRβ isoforms, leading to preferential activation of genes regulated by this receptor subtype[7][8].

Non-Genomic Signaling Pathway

In addition to their genomic actions, thyroid hormones and their analogues can elicit rapid, non-genomic effects that are independent of gene transcription. These effects are often initiated at the plasma membrane.

-

Membrane Receptor Interaction: Thyroid hormone analogues can bind to receptors on the plasma membrane, such as integrin αvβ3[18].

-

Activation of Intracellular Kinases: This binding can rapidly activate intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway[4][7][8][18][19][20][21][22][23][24][25][26].

-

Downstream Effects: The activation of these kinase pathways leads to the phosphorylation of various downstream target proteins, resulting in rapid cellular responses such as changes in ion channel activity, cell proliferation, and angiogenesis. For instance, the PI3K/Akt pathway is known to play a crucial role in cell survival and growth.

Conclusion

This compound and its analogues represent a fascinating class of compounds with significant therapeutic potential. Their unique properties, particularly the isoform-selective activation of thyroid hormone receptors, have paved the way for the development of novel treatments for a range of conditions, from rare genetic disorders to more common metabolic and cardiovascular diseases. This technical guide has provided a comprehensive overview of the discovery, history, and scientific understanding of this compound, with a focus on providing practical information for researchers in the field. The detailed experimental protocols, consolidated quantitative data, and visual representations of signaling pathways are intended to serve as a valuable resource to stimulate and support further investigation into these promising therapeutic agents. As research continues, a deeper understanding of the intricate mechanisms of action of this compound will undoubtedly unlock new avenues for drug discovery and development.

References

- 1. 3-Iodothyronamine (T1AM): A New Player on the Thyroid Endocrine Team? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ninho.inca.gov.br [ninho.inca.gov.br]

- 8. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Triac reduces serum TSH without decreasing alpha and beta TSH messenger RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α | Semantic Scholar [semanticscholar.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uptake of triiodothyronine and triiodothyroacetic acid in neonatal rat cardiomyocytes: effects of metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Nongenomic signaling pathways triggered by thyroid hormones and their metabolite 3-iodothyronamine on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 25. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thyrotropin Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid-Stimulating Hormone (TSH), or thyrotropin, is the primary regulator of thyroid gland function, orchestrating the synthesis and secretion of thyroid hormones, which are critical for metabolism, growth, and development. The biological effects of TSH are mediated through the Thyroid-Stimulating Hormone Receptor (TSHR), a G protein-coupled receptor (GPCR) located on the basolateral membrane of thyroid follicular cells. TSHR activation initiates a complex network of intracellular signaling cascades that are essential for thyroid homeostasis. This technical guide provides a comprehensive overview of the TSH signaling network, with a focus on its core mechanisms, quantitative aspects, and the experimental methodologies used for its investigation. We delve into the dual coupling of the TSHR to Gαs and Gαq/11 proteins, leading to the activation of the canonical adenylyl cyclase/cAMP/PKA pathway and the phospholipase C/IP3/PKC pathway, respectively. Detailed experimental protocols for key assays and quantitative data are presented to serve as a valuable resource for researchers in thyroid biology and drug discovery.

Introduction

The regulation of thyroid function is a classic example of an endocrine feedback loop involving the hypothalamus, pituitary gland, and thyroid gland. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the anterior pituitary to release TSH. TSH then acts on the thyroid gland to stimulate the production and release of thyroxine (T4) and triiodothyronine (T3). These thyroid hormones, in turn, exert negative feedback on the hypothalamus and pituitary to suppress TRH and TSH production, thus maintaining a stable hormonal balance.[1]

The cellular effects of TSH are initiated by its binding to the TSHR. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the subsequent generation of second messengers. The primary signaling pathway involves the activation of Gαs, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1][2] However, at higher concentrations, TSH can also activate Gαq/11, which stimulates phospholipase C (PLC) and the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] These parallel signaling cascades ultimately regulate thyroid-specific gene expression, cell proliferation, and hormone synthesis.

The TSH Receptor (TSHR)

The TSHR is a member of the glycoprotein (B1211001) hormone receptor subfamily of GPCRs.[6][7] It is a transmembrane protein with a large extracellular domain that binds TSH, a seven-transmembrane domain characteristic of GPCRs, and an intracellular domain that couples to G proteins. The TSHR is primarily expressed in thyroid follicular cells but has also been detected in other tissues, including adipose tissue and fibroblasts.[2]

Core Signaling Pathways

The Gαs-cAMP-PKA Pathway

The canonical TSH signaling pathway is mediated by the Gαs protein. Upon TSH binding, the TSHR activates Gαs, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[1] cAMP acts as a second messenger and activates Protein Kinase A (PKA) by binding to its regulatory subunits, leading to the release and activation of the catalytic subunits.[1] Activated PKA then phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which modulate the expression of genes essential for thyroid function, such as those encoding thyroglobulin (Tg), thyroid peroxidase (TPO), and the sodium-iodide symporter (NIS).[8]

The Gαq/11-PLC-PKC Pathway

At higher concentrations, TSH can also activate the Gαq/11 family of G proteins.[3][4] Activated Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).[10] The activation of the PLC/PKC pathway is involved in regulating iodide efflux and the generation of hydrogen peroxide, a crucial step in thyroid hormone synthesis.[8]

Quantitative Data

The following tables summarize key quantitative parameters of the TSH signaling cascade, compiled from various studies.

Table 1: TSH Receptor Binding and Second Messenger Production

| Parameter | Value | Cell Type/System | Reference |

| TSH Binding (Kd) | ~30 µU/ml | Solubilized TSH receptor | [11] |

| TSH EC50 for cAMP | 1.90 - 3.89 nM | HEK293-TSHR cells | [12] |

| TSH for Ca2+ response | ≥ 10 mU/ml | Rat FRTL-5 cells | [9] |

| TSH for IP3 accumulation | High concentrations | Thyroid tissue | [13] |

| Basal IP3 generation | 860-1391 cpm/100 mg tissue | Human thyrocytes | [1] |

Table 2: Downstream Kinase Activation and Gene Expression

| Parameter | Fold Change/Observation | Conditions | Cell Type | Reference |

| PKA Activation | Significant increase | TSHR stimulating antibody (M22) | Rat FRTL-5 cells | |

| PKC Activation | TSH-induced | TSHR stimulation | Thyroid follicular cells | [8] |

| ERK1/2 Phosphorylation | Increased | Hypothyroidism (high TSH) | Mouse heart | [13] |

| ERK1/2 Phosphorylation | Decreased | Hyperthyroidism (low TSH) | Mouse heart | [13] |

| TG & TPO mRNA | Dose-dependent increase | TSH (0-1.8 µM) | Primary human thyrocytes | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the TSH signaling cascade.

TSH Receptor Radioligand Binding Assay

This assay measures the binding of radiolabeled TSH to its receptor.

Protocol:

-

Membrane Preparation: Homogenize thyroid tissue or cultured thyroid cells in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable binding buffer.[15]

-

Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled TSH (e.g., [¹²⁵I]-TSH) and a range of concentrations of unlabeled TSH for competition studies. Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15][16]

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate receptor-bound radioligand from free radioligand.[16]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[15]

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.[15]

-

Data Analysis: For saturation binding, plot bound radioligand versus the concentration of free radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.[16]

Intracellular cAMP Measurement

This assay quantifies the production of cAMP in response to TSH stimulation.

Protocol (HTRF-based):

-

Cell Culture: Plate thyroid cells (e.g., FRTL-5 or HEK293-TSHR) in a 96- or 384-well plate and culture until they reach the desired confluency.[12]

-

Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of TSH and incubate for a specified time (e.g., 30 minutes) at room temperature.[17]

-

Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[17]

-

Measurement: After a 1-hour incubation at room temperature, measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.[17]

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The signal is inversely proportional to the amount of cAMP produced. Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in the samples.[17]

Protein Kinase A (PKA) Activity Assay

This assay measures the enzymatic activity of PKA.

Protocol (Radiometric):

-

Sample Preparation: Prepare cell lysates from TSH-stimulated and control thyroid cells.

-

Reaction Mix: In a microcentrifuge tube, combine the cell lysate with a PKA-specific substrate (e.g., Kemptide), a reaction buffer containing MgCl2, and [γ-³²P]ATP.[11]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes) to allow for the phosphorylation of the substrate by active PKA.[11]

-

Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.[11]

-

Washing: Wash the phosphocellulose paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]

-

Detection: Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKA activity in the sample.[11]

Phospholipase C (PLC) Activity Assay

This assay measures the activity of PLC by detecting one of its products, inositol phosphates.

Protocol (IP3 Measurement):

-

Cell Labeling: Pre-incubate thyroid cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Wash the cells and stimulate with TSH in the presence of LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphate (B84403) isomers (IP1, IP2, IP3) using anion-exchange chromatography.

-

Detection: Quantify the amount of [³H]-IP3 by liquid scintillation counting.

Quantitative Real-Time PCR (qRT-PCR) for Thyroid-Specific Gene Expression

This method quantifies the mRNA levels of thyroid-specific genes.

Protocol:

-

Cell Culture and Stimulation: Culture primary human thyrocytes or a suitable thyroid cell line and stimulate with various concentrations of TSH for a specified time (e.g., 48 hours).[14]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.[14]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]

-

qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers for the target genes (e.g., TG, TPO, NIS), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.[14]

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression in TSH-stimulated cells relative to control cells using the ΔΔCt method.[5]

Conclusion

The TSH signaling cascade is a multifaceted network that is fundamental to thyroid physiology. The dual activation of the Gαs-cAMP-PKA and Gαq/11-PLC-PKC pathways provides a sophisticated mechanism for the fine-tuning of thyroid hormone synthesis and thyroid cell growth. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is crucial for both basic research and the development of novel therapeutic strategies for thyroid disorders. This technical guide provides a foundational resource to aid researchers in their exploration of this vital signaling system.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential effect of thyroid-stimulating hormone (TSH) on intracellular free calcium and cAMP in cells transfected with the human TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyroxine signal transduction in liver cells involves phospholipase C and phospholipase D activation. Genomic independent action of thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Protein kinase C as a mediator of TSH and thyroid autoantibody action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Involvement of the protein kinase C pathway in thyrotropin-induced STAT3 activation in FRTL-5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand receptor assay for TSH and TSH-binding-inhibiting antibodies using solubilized TSH-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TSH inhibits SERCA2a and the PKA/PLN pathway in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thyroid hormone inhibits ERK phosphorylation in pressure overload-induced hypertrophied mouse hearts through a receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TSH Stimulation of Human Thyroglobulin and Thyroid Peroxidase Gene Transcription Is Partially Dependent on Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. academic.oup.com [academic.oup.com]

The Role of Thyropropic Acid in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thyropropic acid, also known as 3,5-diiodothyropropionic acid (DITPA), is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications in metabolic disorders. Exhibiting a preferential affinity for the thyroid hormone receptor beta (TRβ) isoform, which is predominantly expressed in the liver, this compound offers the prospect of eliciting the beneficial metabolic effects of thyroid hormone, such as lipid-lowering and increased energy expenditure, while minimizing the cardiac side effects associated with TRα activation. This technical guide provides a comprehensive overview of the role of this compound in metabolic regulation, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of the TR, alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit tissue-specific expression patterns. TRα is highly expressed in the heart, brain, and bone, while TRβ is the predominant isoform in the liver. The metabolic benefits of thyroid hormone are largely mediated by TRβ, whereas the undesirable cardiac effects, such as tachycardia, are primarily mediated by TRα.

This compound has been shown to bind to both TRα and TRβ, with a modest preferential affinity for TRβ. This selectivity is central to its therapeutic potential, as it allows for the targeted activation of metabolic pathways in the liver with reduced cardiac stimulation.

Upon binding to TRβ in hepatocytes, this compound initiates a cascade of molecular events that modulate the expression of genes involved in lipid and glucose metabolism. The activated TRβ, typically as a heterodimer with the retinoid X receptor (RXR), binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.

The downstream signaling pathways influenced by this compound are complex and involve both genomic and non-genomic actions. Key pathways include:

-

Lipid Metabolism: Activation of TRβ in the liver leads to increased expression of genes involved in cholesterol uptake and catabolism, such as the low-density lipoprotein (LDL) receptor and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This results in enhanced clearance of LDL cholesterol from the circulation.

-

Energy Expenditure: this compound can influence the basal metabolic rate, although the precise quantitative effects are still under investigation. The amelioration of hypermetabolism in animal models suggests a role in normalizing energy expenditure.

-

Glucose Metabolism: The effects of this compound on glucose metabolism are less well-characterized than its lipid-lowering effects. However, thyroid hormones are known to influence insulin (B600854) sensitivity and glucose homeostasis, and it is anticipated that TRβ-selective agonists like this compound would have favorable effects.

Below is a diagram illustrating the proposed signaling pathway of this compound in a hepatocyte.

Caption: Proposed signaling pathway of this compound in a hepatocyte.

Quantitative Data on Metabolic Effects

The metabolic effects of this compound have been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Lipid Profile and Body Weight in Humans

| Parameter | Dosage | Duration | Change from Baseline | Study |

| Total Cholesterol | Escalating dose (90-360 mg/day) | 24 weeks | ~20% decrease[1] | Ladenson et al. (Pilot Study) |

| LDL Cholesterol | Escalating dose (90-360 mg/day) | 24 weeks | ~30% decrease[1] | Ladenson et al. (Pilot Study) |

| Triglycerides | Escalating dose (90-360 mg/day) | 24 weeks | Transient decrease | Ladenson et al. (Pilot Study) |

| HDL Cholesterol | Escalating dose (90-360 mg/day) | 24 weeks | No significant change | Ladenson et al. (Pilot Study) |

| Body Weight | Escalating dose (90-360 mg/day) | 24 weeks | 12.5 lb (5.7 kg) reduction | Ladenson et al. (Pilot Study) |

| Total Cholesterol | 1.875 - 3.75 mg/kg/day | 4 weeks | Significant decrease (p=0.013)[2] | Morkin et al. |

| Triglycerides | 1.875 - 3.75 mg/kg/day | 4 weeks | Significant decrease (p=0.005)[2] | Morkin et al. |

Table 2: Effects of this compound on Metabolic Parameters in Animal Models

| Parameter | Animal Model | Dosage | Duration | Observation | Study |

| Serum T3 Levels | Mct8-deficient mice | 0.3 mg/100g body weight, daily | Not specified | Normalized to wild-type levels[3][4] | Ferrara et al. |

| Serum TSH Levels | Mct8-deficient mice | 0.3 mg/100g body weight, daily | Not specified | Normalized to wild-type levels[3][4] | Ferrara et al. |

| Total Energy Expenditure | Mct8-deficient mice | 0.3 mg/100g body weight, daily | Not specified | Ameliorated hypermetabolism[3][4] | Ferrara et al. |

| Respiratory Exchange Rate | Mct8-deficient mice | 0.3 mg/100g body weight, daily | Not specified | Normalized to wild-type levels[3][4] | Ferrara et al. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key studies on this compound.

Clinical Trial Protocol: Ladenson et al. (Pilot Study)

-

Study Design: Prospective, randomized, double-blind, placebo-controlled trial.

-

Participants: 86 patients with stable chronic heart failure.

-

Intervention: Patients were randomized (2:1) to receive either this compound (DITPA) or a placebo. The DITPA group received an escalating oral dose:

-

Weeks 1-2: 90 mg/day

-

Weeks 3-4: 180 mg/day

-

Weeks 5-6: 270 mg/day

-

Weeks 7-24: 360 mg/day

-

-

Primary Outcome: To assess the safety and efficacy of DITPA in treating heart failure.

-

Metabolic Assessments: Serum lipoproteins (total cholesterol, LDL-C, HDL-C, triglycerides) and body weight were measured at baseline and at 2, 4, 6, 8, 16, and 24 weeks.

-

Hormonal Monitoring: Serum TSH, T3, and T4 levels were monitored throughout the study.

Preclinical Study Protocol: Ferrara et al.

-

Animal Model: Mct8-deficient (Mct8KO) mice, which exhibit high serum T3 and a hypermetabolic state.

-

Intervention: Adult male Mct8KO mice were administered a daily intraperitoneal (i.p.) injection of DITPA at a dose of 0.3 mg per 100 g of body weight.

-

Metabolic Assessments:

-

Indirect Calorimetry: Total energy expenditure and respiratory exchange rate were measured using metabolic cages.

-

Food and Water Intake: Monitored daily.

-

-

Hormonal and Gene Expression Analysis:

-

Serum Analysis: Serum levels of T3, T4, and TSH were measured by radioimmunoassay.

-

Gene Expression: The expression of thyroid hormone-responsive genes in the liver, brain, and muscle was quantified using real-time PCR.

-

-

Control Groups: Wild-type (Wt) mice and untreated Mct8KO mice were used as controls.

The following diagram illustrates a general experimental workflow for assessing the metabolic effects of a thyromimetic agent like this compound in an animal model of metabolic disease.

Caption: Experimental workflow for thyromimetic studies in animal models.

Future Directions and Considerations

This compound holds promise as a therapeutic agent for metabolic disorders, particularly dyslipidemia. Its ability to selectively target TRβ in the liver provides a significant advantage over non-selective thyroid hormone therapies. However, further research is warranted in several areas:

-

Glucose Metabolism: More detailed studies are needed to elucidate the precise effects of this compound on insulin sensitivity, glucose uptake, and overall glucose homeostasis.

-

Resting Metabolic Rate: Quantitative studies are required to determine the impact of this compound on resting metabolic rate in various preclinical models and in humans.

-

Long-Term Safety: While short-term studies have provided valuable insights, long-term safety data, particularly concerning bone metabolism and the potential for off-target effects, are essential for clinical development.

-

Combination Therapies: Investigating the synergistic effects of this compound with other metabolic drugs, such as statins or insulin sensitizers, could lead to more effective treatment strategies.

References

- 1. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Thyropropic Acid Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyropropic acid, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring analog of the thyroid hormone triiodothyronine (T3).[1] It interacts with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily and act as ligand-activated transcription factors.[2] These receptors, primarily the alpha (TRα) and beta (TRβ) isoforms, are critical in regulating a wide array of physiological processes including growth, development, and metabolism.[2] This technical guide provides an in-depth analysis of the binding affinity of this compound to thyroid hormone receptors, detailing the experimental protocols used for its characterization and illustrating the associated signaling pathways.

Thyroid Hormone Receptor Binding Affinity of this compound

This compound exhibits a distinct binding profile to the different thyroid hormone receptor isoforms. Notably, it demonstrates a preferential binding affinity for the TRβ isoform over the TRα isoform. This selectivity is a key area of interest for therapeutic applications, as TRβ is predominantly expressed in the liver, while TRα is more abundant in the heart and bone.[3]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development. It is typically quantified using values such as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher binding affinity.

Data from various studies indicate that TRIAC has a higher binding affinity for TRβ isoforms compared to T3, while its affinity for TRα is comparable to that of T3. One study reported that TRIAC exhibits a 2.7-fold higher affinity for TRβ1 than T3.[3] Another study found that TRIAC showed affinities that were almost 3.5- and 1.5-times higher than T3 towards TRβ1 and TRα1, respectively.[3] Further supporting this, the ratio of T3 to TRIAC IC50 values was found to be 0.97 for TRα and 2.94 for TRβ, indicating a significantly higher affinity of TRIAC for the TRβ receptor.

The following tables summarize the comparative binding affinity and transcriptional activation potency of TRIAC and T3 for thyroid hormone receptors.

Table 1: Comparative Binding Affinity of TRIAC and T3 for Thyroid Hormone Receptors [3]

| Compound | Receptor Isoform | Binding Affinity (Relative to T3) |

| TRIAC | TRα1 | Similar to T3 |

| TRβ1 | 2.7-fold higher than T3 | |

| T3 | TRα1 | 1.0 |

| TRβ1 | 1.0 |

Table 2: Comparative Transcriptional Activation Potency of TRIAC and T3 [3]

| Compound | Receptor Isoform | Relative Potency (EC50) |

| TRIAC | TRα1 | Equivalent to T3 |

| TRβ1 | More potent than T3 | |

| TRβ2 | More potent than T3 | |

| T3 | TRα1 | Baseline |

| TRβ1 | Baseline | |

| TRβ2 | Baseline |

Experimental Protocols

The determination of this compound's binding affinity to thyroid hormone receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (the "competitor," in this case, TRIAC) to displace a radiolabeled ligand from the receptor. Two common formats for these assays are the filter binding assay and the Scintillation Proximity Assay (SPA).

Competitive Radioligand Filter Binding Assay

This is a traditional and widely used method for quantifying ligand-receptor interactions.

Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ.

Materials:

-

Receptor Preparation: Nuclear extracts containing human TRα or TRβ prepared from transfected cells or tissues.

-

Radioligand: A radiolabeled form of a known thyroid hormone, typically [¹²⁵I]T3.

-

Test Compound: Unlabeled this compound (TRIAC).

-

Assay Buffer: A buffer solution optimized for receptor stability and ligand binding (e.g., Tris-HCl buffer with appropriate pH and additives).

-

Wash Buffer: A buffer used to remove unbound radioligand.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity.

Procedure:

-

Reaction Setup: In a multi-well plate, a fixed concentration of the radioligand ([¹²⁵I]T3) and the nuclear extract containing the thyroid hormone receptor (TRα or TRβ) are incubated with increasing concentrations of the unlabeled test compound (TRIAC).

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The reaction mixtures are rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma or scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a physical separation step, making it well-suited for high-throughput screening.

Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ in a high-throughput format.

Materials:

-

Receptor Preparation: As in the filter binding assay.

-

Radioligand: A suitable radiolabeled ligand, such as [³H]T3 or [¹²⁵I]T3.

-

Test Compound: Unlabeled this compound (TRIAC).

-

SPA Beads: Microscopic beads containing a scintillant that are coated with a molecule that can capture the receptor (e.g., wheat germ agglutinin for glycosylated receptors).

-

Assay Buffer: Similar to the filter binding assay.

-

Microplate Scintillation Counter: To measure the light output from the SPA beads.

Procedure:

-

Receptor Immobilization: The thyroid hormone receptors are captured onto the surface of the SPA beads.

-

Reaction Setup: The receptor-coated SPA beads are incubated in a multi-well plate with the radioligand and varying concentrations of the unlabeled test compound (TRIAC).

-

Proximity-Based Detection: When the radiolabeled ligand binds to the receptor on the SPA bead, the radioisotope is brought into close proximity to the scintillant within the bead, causing it to emit light. Unbound radioligand in the solution is too far away to excite the scintillant.

-

Measurement: The plate is read in a microplate scintillation counter to measure the light output from each well.

-

Data Analysis: Similar to the filter binding assay, the IC50 value is determined from the dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the thyroid hormone receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Conclusion

This compound is a thyroid hormone analog with a notable preference for the TRβ isoform. This selectivity, quantified through competitive radioligand binding assays, makes it a molecule of significant interest for the development of targeted therapies for metabolic disorders, aiming to maximize therapeutic benefits while minimizing off-target effects associated with TRα activation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Characterization of Thyropropic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyropropic acid, also known as 3,5,3'-triiodothyroacetic acid (TRIAC) or Tiratricol, is a naturally occurring analog of the thyroid hormone triiodothyronine (T3). It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in conditions related to thyroid hormone resistance and metabolism. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, interaction with thyroid hormone receptors, and its effects on downstream cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its biological effects primarily by interacting with thyroid hormone receptors (TRs), which are nuclear transcription factors that regulate gene expression. There are two main isoforms of TRs: TRα and TRβ, each with distinct tissue distribution and physiological roles.[1] Upon binding to TRs, TRIAC induces conformational changes in the receptor, leading to the recruitment of coactivator or release of corepressor proteins. This receptor-ligand complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

TRIAC has been shown to have a higher binding affinity for some TRβ mutants compared to T3, the active form of thyroid hormone.[2][3] This property makes it a subject of investigation for treating conditions like Resistance to Thyroid Hormone (RTH) syndrome, which is often caused by mutations in the TRβ gene.[2][3] Furthermore, TRIAC can regulate both positively and negatively regulated promoters, demonstrating its complex role in gene expression modulation.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro activity of this compound from various studies.

Table 1: Thyroid Hormone Receptor Binding Affinity

| Ligand | Receptor Isoform | Binding Affinity (Ki/Kd) | Reference |

| This compound (TRIAC) | TRβ1 | Higher than T3 | [2] |

| This compound (TRIAC) | TRβ2 | Higher than T3 | [2] |

| This compound (TRIAC) | TRα1 | Equivalent to T3 | [4] |

Note: Specific Ki/Kd values were not consistently reported in the reviewed literature. The table reflects the reported relative affinities.

Table 2: Functional Activity in Reporter Gene Assays

| Ligand | Receptor Isoform | Reporter Construct | Cell Line | Potency (EC50/IC50) | Reference |

| This compound (TRIAC) | TRβ2 (R316H mutant) | DR+4-TRE, TSHα-TRE | Not Specified | 5-fold lower than T3 | [5] |

| This compound (TRIAC) | Other TRβ2 mutants | DR+4-TRE, TSHα-TRE | Not Specified | Similar to T3 | [5] |

| This compound (TRIAC) | TRβ1 and TRβ2 | Palindromic, inverted palindrome, and human TRH reporters | Not Specified | More potent than T3 | [4] |

| This compound (TRIAC) | TRα1 | Palindromic, inverted palindrome, and human TRH reporters | Not Specified | Equivalent to T3 | [4] |

Table 3: Effects on Apoptosis in Cancer Cells

| Cell Line | Concentration of TRIAC | Percentage of Apoptotic Cells | Reference |

| Ovarian Cancer (OVCAR3) | 25 µM | Data not quantified, but potent induction reported | [6] |

| Ovarian Cancer (A2780) | 10 µM and 25 µM | Data not quantified, but potent induction reported | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

Thyroid Hormone Receptor Binding Assay

This assay determines the binding affinity of this compound to thyroid hormone receptors.

Materials:

-

Recombinant human TRα and TRβ ligand-binding domains (LBDs)

-

Radiolabeled thyroid hormone (e.g., [¹²⁵I]T3)

-

This compound (TRIAC) and unlabeled T3 (for competition)

-

Binding buffer (e.g., Tris-HCl buffer with additives)

-

Filter membranes (e.g., nitrocellulose)

-

Scintillation counter

Procedure:

-

Incubate a fixed concentration of the radiolabeled T3 with the recombinant TR LBD in the binding buffer.

-

Add increasing concentrations of either unlabeled T3 (for standard curve) or TRIAC to compete for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by filtering the mixture through the filter membranes.

-

Wash the filters to remove any unbound radioligand.

-